![molecular formula C8H7Br2N3O B13336170 4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13336170.png)
4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both furan and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-bromofuran-2-carbaldehyde with hydrazine derivatives. One common method includes the use of a fac-Ir(ppy)3-catalyzed intermolecular dearomative cyclization of 2-bromo-2-[(5-bromofuran-2-yl)methyl]malonate and alkynes . This reaction is carried out under visible light, providing a new access to the synthesis of spirocycle skeletons under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets and pathways within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 4-Bromo-3-(5’-carboxy-4’-chloro-2’-fluorophenyl)-1-methyl-5
Uniqueness
4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H7Br2N3O |
|---|---|
Molekulargewicht |
320.97 g/mol |
IUPAC-Name |
4-bromo-1-[(5-bromofuran-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7Br2N3O/c9-6-4-13(12-8(6)11)3-5-1-2-7(10)14-5/h1-2,4H,3H2,(H2,11,12) |
InChI-Schlüssel |
PYIQQYQJLBANJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Br)CN2C=C(C(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13336088.png)

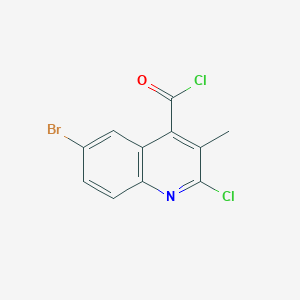
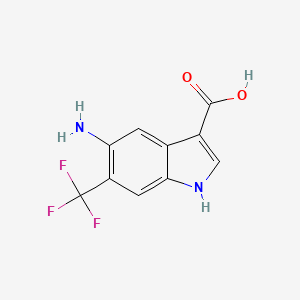
![7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13336108.png)
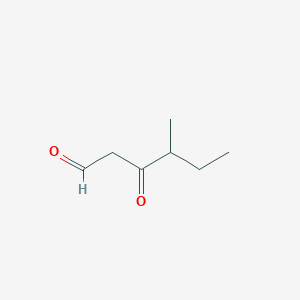
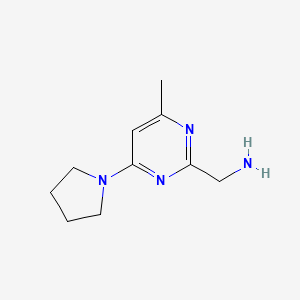
![1-Fluoro-6-azaspiro[3.4]octane](/img/structure/B13336126.png)
![2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B13336140.png)

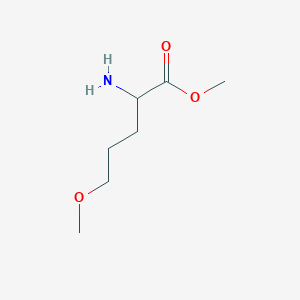
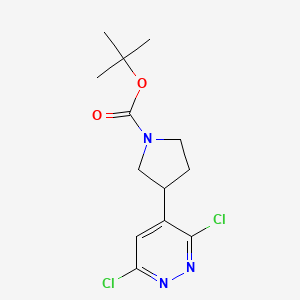
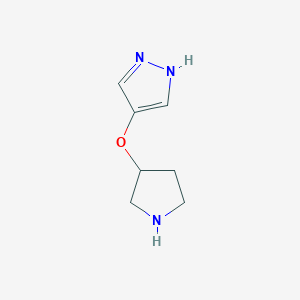
![N,2-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13336157.png)
